molecular formula C32H34N4O3 B1193083 Ly-HN2AM

Ly-HN2AM

Cat. No.: B1193083
M. Wt: 522.649
InChI Key: WJOANEPTRXOMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ly-HN2AM is a lysosome-targeted fluorescent probe designed for real-time monitoring of pH changes in lysosomes. It employs N-aminomorpholine as a pH-sensitive closed-loop switch and a lysosome-targeting group . The probe exhibits a strong fluorescence response within the pH range of 4.79–6.07, with a pKa of 5.35, making it highly suitable for detecting lysosomal pH under physiological and pathological conditions . Unlike earlier probes, this compound demonstrates lower cytotoxicity and improved photostability, enabling prolonged imaging of lysosomal dynamics without significant photobleaching . Its design optimizes sensitivity by replacing the traditional 4-(2-aminoethyl)morpholine group with a smaller N-aminomorpholine structure, which enhances H⁺ binding efficiency and stabilizes the five-membered chelate complex formed under acidic conditions .

Properties

Molecular Formula

C32H34N4O3

Molecular Weight

522.649

IUPAC Name

3-Amino-10-(diethylamino)-2'-morpholino-5,6-dihydrospiro[benzo[c]xanthene-7,1'-isoindolin]-3'-one

InChI

InChI=1S/C32H34N4O3/c1-3-34(4-2)23-11-14-27-29(20-23)39-30-24-12-10-22(33)19-21(24)9-13-28(30)32(27)26-8-6-5-7-25(26)31(37)36(32)35-15-17-38-18-16-35/h5-8,10-12,14,19-20H,3-4,9,13,15-18,33H2,1-2H3

InChI Key

WJOANEPTRXOMBA-UHFFFAOYSA-N

SMILES

O=C(C1=C2C=CC=C1)N(N3CCOCC3)C42C5=C(OC6=C4C=CC(N(CC)CC)=C6)C7=CC=C(N)C=C7CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ly-HN2AM

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Probes

Compound Targeting Group pKa pH Range Sensitivity Photostability Cytotoxicity Key Applications
This compound N-aminomorpholine 5.35 4.79–6.07 High High Low Lysosomal pH imaging
Lyso-MPCB Morpholine 4.86 4.2–5.6 Moderate Moderate Moderate Autophagy monitoring
Lee et al. (2018) Rhodamine-morpholine 4.10 3.8–5.0 High Low High Acidic environment sensing
MIBTAA Imidazole-benzothiadiazole N/A 4.0–6.0 High High Low Broad lysosomal pH tracking
Ly-HN2AEM* 4-(2-aminoethyl)morpholine ~5.0 4.5–6.0 Moderate Moderate Moderate Early lysosomal pH studies

*Ly-HN2AEM is a predecessor of this compound, sharing structural similarities but with inferior sensitivity and stability .

Performance Advantages of this compound

Enhanced Sensitivity: this compound’s N-aminomorpholine group enables a linear response to pH changes within 4.79–6.07, outperforming Lyso-MPCB (4.2–5.6) and Lee et al.’s probe (3.8–5.0) in lysosome-specific pH detection .

Superior Photostability : Unlike rhodamine-based probes, which suffer from rapid photobleaching, this compound maintains fluorescence intensity over extended imaging sessions, critical for long-term lysosomal tracking .

Reduced Cytotoxicity : this compound’s low cytotoxicity allows for prolonged use in live-cell imaging, a significant improvement over Lee et al.’s probe, which exhibits higher cellular toxicity .

Limitations and Trade-offs

While this compound excels in lysosomal pH monitoring, it has a narrower dynamic range compared to MIBTAA (4.0–6.0). Additionally, its design specificity for lysosomes limits its utility in other acidic organelles, such as endosomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ly-HN2AM
Reactant of Route 2
Ly-HN2AM

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